N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-4-propoxybenzene-1-sulfonamide
CAS No.: 946383-26-2
Cat. No.: VC11894465
Molecular Formula: C18H30N2O3S
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946383-26-2 |
|---|---|
| Molecular Formula | C18H30N2O3S |
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | N-[(1-propan-2-ylpiperidin-4-yl)methyl]-4-propoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C18H30N2O3S/c1-4-13-23-17-5-7-18(8-6-17)24(21,22)19-14-16-9-11-20(12-10-16)15(2)3/h5-8,15-16,19H,4,9-14H2,1-3H3 |
| Standard InChI Key | XEUZDOGEDZBCKT-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C |
| Canonical SMILES | CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C |
Introduction
Molecular Formula and Weight
-
Molecular Formula: C17H28N2O3S
-
Molecular Weight: Approximately 340.48 g/mol
Structural Features
The compound consists of:
-
A piperidine ring substituted with an isopropyl group at the nitrogen atom.
-
A methyl bridge connecting the piperidine ring to a benzene ring.
-
A propoxy group attached to the benzene ring.
-
A sulfonamide group (-SO2NH-) bonded to the benzene ring.
Chemical Notation
-
IUPAC Name: N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-4-propoxybenzene-1-sulfonamide
-
SMILES Representation: CC(C)N1CCC(CC1)CNc2ccc(cc2)OCCC
General Synthetic Route
The synthesis of this compound typically involves:
-
Formation of the piperidine derivative: The piperidine ring is functionalized with an isopropyl group at the nitrogen atom.
-
Attachment of the methyl bridge: A methyl group is introduced to link the piperidine to the benzene ring.
-
Introduction of the sulfonamide group: Sulfonation reactions are used to attach the sulfonamide functionality to the benzene ring.
-
Addition of the propoxy group: The benzene ring is further functionalized with a propoxy substituent via etherification.
Reaction Conditions
Typical conditions involve:
-
Use of solvents like dichloromethane (DCM) or ethanol.
-
Catalysts such as triethylamine (TEA) for sulfonation reactions.
-
Controlled temperatures ranging from room temperature to mild heating (~50–80°C).
Pharmaceutical Applications
Compounds containing sulfonamide groups, such as this one, are widely studied for their potential therapeutic properties:
-
Antibacterial activity: Sulfonamides are known for their antibacterial effects by inhibiting folate synthesis in microorganisms.
-
Anti-inflammatory properties: Sulfonamides have been explored for reducing inflammation in various conditions.
-
CNS Disorders: Piperidine derivatives often exhibit activity on central nervous system (CNS) receptors, making them candidates for treating neurological disorders.
Anticancer Research
Sulfonamide derivatives have shown promise in anticancer studies due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Biological Activity
Studies on structurally related compounds suggest:
-
High specificity in binding to biological targets such as enzymes or receptors.
-
Moderate cytotoxicity against certain cancer cell lines (e.g., HCT-116, MCF-7).
Pharmacokinetics
Preliminary data indicate:
-
Good solubility due to the presence of polar sulfonamide and ether groups.
-
Potential for metabolic stability owing to its bulky substituents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume